tropisetron
Description
Properties
IUPAC Name |
[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGQMMCGHDTEI-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tropisetron typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the 8-azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the Indole Moiety: The indole ring is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Esterification: The final step involves the esterification of the indole-3-carboxylic acid with the bicyclic amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
tropisetron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
Clinical Applications
-
Chemotherapy-Induced Nausea and Vomiting (CINV)
- Tropisetron is extensively used in preventing both acute and delayed nausea and vomiting in patients undergoing chemotherapy. It is particularly effective when combined with corticosteroids like dexamethasone, enhancing its efficacy compared to monotherapy .
- A study indicated that complete control of cisplatin-induced nausea was achieved in 69% to 97% of patients using the combination therapy, whereas this compound alone managed 46% to 80% .
-
Pediatric Oncology
- In children receiving moderately emetogenic chemotherapy, this compound has demonstrated significant efficacy. A trial involving 100 children showed that it effectively controlled nausea and vomiting across multiple chemotherapy cycles . The dosage was typically 0.2 mg/kg/day, with a maximum of 5 mg/day administered intravenously.
-
Palliative Care
- Although evidence for its use in refractory nausea in palliative care settings is less robust, this compound is sometimes employed as a third-line agent for patients experiencing severe nausea due to advanced cancer or other conditions . Its role here is more supportive, aiming to improve the quality of life rather than as a first-line treatment.
- Postoperative Nausea and Vomiting (PONV)
Adverse Effects
The side effects associated with this compound are generally mild and include headaches, dizziness, and constipation. Extrapyramidal symptoms are rare, making it a favorable option among antiemetic agents .
Case Study 1: Efficacy in Adults
A randomized controlled trial assessed the quality of life (QOL) in cancer patients receiving cisplatin. Patients treated with this compound showed significantly improved physical and mental well-being compared to those receiving placebo after chemotherapy sessions . The study highlighted the importance of continuous administration for maximizing QOL benefits.
Case Study 2: Pediatric Application
In a pediatric study involving children undergoing chemotherapy for various malignancies, this compound was administered successfully over multiple treatment cycles. The results indicated a high rate of complete control over nausea and vomiting, showcasing its effectiveness in younger populations .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antiemetics:
| Anti-emetic | Acute Nausea Control | Delayed Nausea Control | Pediatric Efficacy |
|---|---|---|---|
| This compound | 69-97% | Moderate | High |
| Ondansetron | Similar | Moderate | Similar |
| Granisetron | Similar | Moderate | Similar |
| Metoclopramide | Lower | Similar | Variable |
Mechanism of Action
The mechanism of action of tropisetron involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a cascade of biochemical events. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacodynamic and Structural Differences
Tropisetron shares its core mechanism of action with other 5-HT3 antagonists (e.g., ondansetron, granisetron, dolasetron) but exhibits distinct structural and receptor-binding properties:
- Dual Receptor Activity : Unlike ondansetron and granisetron, this compound binds to α7nAChRs, which modulates cholinergic signaling and may explain its cognitive-enhancing effects in AD and schizophrenia .
Pharmacokinetic Profiles
Metabolic pathways and drug interactions differ significantly among 5-HT3 antagonists:
| Compound | Primary Metabolizing Enzymes | Bioavailability | Half-Life (hr) |
|---|---|---|---|
| This compound | CYP2D6 (91%), CYP3A4 (minor) | 52–66% | 6–7 |
| Ondansetron | CYP3A4, CYP1A2, CYP2D6 | 60% | 3–4 |
| Granisetron | CYP3A4 | 60–70% | 9–12 |
- CYP2D6 Dependence : this compound’s metabolism relies heavily on CYP2D6, making it susceptible to interactions with inhibitors (e.g., fluoxetine) . Ondansetron, in contrast, uses multiple enzymes, reducing such risks.
Clinical Efficacy
2.3.1. Chemotherapy-Induced Nausea and Vomiting (CINV)
- Monotherapy: this compound achieves complete control of acute CINV in 46–80% of patients, comparable to ondansetron and granisetron. However, granisetron shows superior efficacy in high-dose cisplatin regimens .
- Combination Therapy : Adding dexamethasone improves efficacy to 69–97% for acute CINV and 50–60% for delayed CINV, similar to other 5-HT3 antagonists .
2.3.2. Postoperative Nausea and Vomiting (PONV)
A 2021 meta-analysis of 14 randomized trials (1,705 patients) found:
- Postoperative Vomiting : this compound reduced risk by 39% compared to ondansetron (RR = 0.61; 95% CI: 0.47–0.80) .
- Side Effects : Both drugs had similar rates of headache and dizziness, but ondansetron caused more postoperative dizziness (RR = 1.32; 95% CI: 1.02–1.71) .
2.3.3. Chronic and Terminal Illness
- Terminal Cancer : this compound outperformed metoclopramide and chlorpromazine, achieving 81% complete/major control of emesis vs. 50% for metoclopramide .
Biological Activity
Tropisetron is a potent and selective serotonin 3 (5-HT3) receptor antagonist primarily used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Its biological activity extends beyond its antiemetic properties, influencing various physiological and immunological processes. This article explores the multifaceted biological activities of this compound, supported by relevant research findings, case studies, and data tables.
This compound exerts its effects primarily through the antagonism of 5-HT3 receptors located in the central nervous system and peripheral tissues. By preventing serotonin from binding to these receptors, this compound effectively reduces nausea and vomiting. Additionally, it has been shown to influence immune responses by modulating the expression of various cytokines and signaling pathways.
Pharmacodynamics and Pharmacokinetics
This compound's pharmacokinetic profile reveals significant variability in bioavailability influenced by genetic factors, particularly CYP2D6 enzyme activity. Following oral administration, this compound demonstrates a mean peak plasma concentration () of 3.46 ng/ml at of 2.6 hours, with a half-life () of approximately 5.7 hours .
| Parameter | Value |
|---|---|
| 3.46 ng/ml | |
| 2.6 hours | |
| 5.7 hours | |
| AUC (0,∞) | 32.9 ng/ml·h |
Antiemetic Properties
This compound has demonstrated efficacy in preventing postoperative nausea and vomiting (PONV). In a meta-analysis, it was shown that prophylactic administration significantly reduced the incidence of PONV compared to control groups, with a relative risk (RR) reduction of approximately 20% . The complete response (CR) rate was also higher in patients treated with this compound.
Immunomodulatory Effects
Recent studies have highlighted this compound's role in modulating immune responses. It upregulates transcription factors such as TLR2, TLR4, JAK2, and STAT3 while simultaneously reducing pro-inflammatory cytokines like TNF-α and IL-1β . This dual action suggests that this compound may possess antiphlogistic properties, promoting an anti-inflammatory environment while enhancing certain immune pathways.
Table: Summary of this compound's Immunomodulatory Effects
| Cytokine | Effect |
|---|---|
| TNF-α | Decreased |
| IL-1β | Decreased |
| IL-10 | Increased |
| IL-17 | Decreased |
Neuroprotective Effects
Research indicates that this compound may also offer neuroprotective benefits. In studies involving J20 mice models of Alzheimer’s disease, this compound improved the sAPPα/Aβ ratio, which is crucial for neuronal health . The compound consistently increased sAPPα levels while decreasing Aβ1-42 levels, suggesting a potential role in mitigating neurodegenerative processes.
Case Studies
- Postoperative Nausea : A clinical trial involving patients undergoing major surgeries demonstrated that those receiving this compound had significantly lower rates of nausea compared to those receiving placebo (64% vs. 45%) .
- Chemotherapy-Induced Nausea : In patients receiving high-dose cisplatin chemotherapy, this compound was effective in preventing acute vomiting in 35-76% of cases . The addition of dexamethasone further enhanced its efficacy.
Q & A
Q. What experimental design considerations are critical for validating tropisetron’s dose-dependent neuroprotective effects?
To evaluate dose-response relationships, use in vitro models (e.g., retinal ganglion cells exposed to glutamate) to establish neuroprotection thresholds. For example, this compound concentrations ≥1 nM significantly improved survival in RGCs . In vivo, employ randomized, double-blind trials with escalating doses (5–20 mg/day) to assess cognitive improvements, ensuring age-matched cohorts (e.g., 4.5–6-month-old J20 mice) to control for Aβ variability . Meta-analyses of sAPPα/Aβ1-42 ratios across studies enhance reliability by normalizing data to controls .
Q. How can researchers address conflicting data on this compound’s behavioral effects across animal models?
Contradictions (e.g., aversion vs. no effect in taste aversion studies) may arise from species-specific receptor expression or dosing. Standardize protocols by:
Q. What methodologies are recommended for assessing this compound’s anti-inflammatory mechanisms?
- In vitro : Measure IL-2 suppression in T-cells via NFAT/AP-1 transcriptional activity inhibition .
- In vivo : Quantify oxidative stress markers (e.g., plasma AST/ALT levels) and inflammation mediators (NF-κB) in rodent hepatic injury models, using ANOVA with post-hoc Tukey tests for dose-response analysis .
Advanced Research Questions
Q. How can meta-analysis improve the validation of this compound’s dual action on sAPPα and Aβ1-42 in Alzheimer’s models?
Pool data from multiple studies by converting outcomes to percentage changes relative to controls. For example, meta-analysis of 10 in vivo studies showed this compound increased sAPPα (p=0.0003) and decreased Aβ1-42 (p=0.0099), with a robust sAPPα/Aβ1-42 ratio improvement (p=0.0001) . Use fixed-effects models to account for variability in Aβ plaque formation timelines.
Q. What statistical approaches resolve high variability in Aβ levels during this compound trials for neurodegenerative diseases?
Q. How do combination therapies with this compound enhance antiemetic or neuroprotective efficacy?
- Clinical design : Use factorial designs (e.g., 2×2×2) to test add-ons like dexamethasone or alizapride. In chemotherapy-induced nausea, dexamethasone increased complete response rates from 34% to 50% (p=0.0004) .
- Mechanistic synergy : Co-administer α7 nAChR agonists (e.g., PNU-282987) to isolate this compound’s receptor-specific effects .
Q. What in vitro models elucidate this compound’s role in oxidative stress pathways?
Q. How can SPR and binding assays clarify this compound’s interaction with APP fragments?
Surface plasmon resonance (SPR) revealed this compound binds Trx-eAPP575-624 with Kd=0.9 μM . Replicate using truncated APP domains (e.g., Aβ16–23) to map critical binding residues. Compare with 5-HT3 receptor affinity (70.1 nM) to prioritize therapeutic targets .
Methodological Notes
- Data normalization : Convert heterogeneous outcomes (e.g., Aβ levels across studies) to standardized z-scores for cross-study comparisons .
- Blinding : Implement third-party randomization (e.g., SAS-generated block designs) to minimize bias in clinical trials .
- Pathway validation : Combine genetic (e.g., α7 nAChR knockouts) and pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
